molecular formula C7H10N4O2S B14132810 N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide

N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide

Cat. No.: B14132810
M. Wt: 214.25 g/mol
InChI Key: XVVPCMPCWBZYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their broad-spectrum biological activities.

Preparation Methods

The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at ambient temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is purified by recrystallization from an appropriate solvent .

Mechanism of Action

Comparison with Similar Compounds

N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.

Properties

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

N'-(5-propyl-1,3,4-thiadiazol-2-yl)oxamide

InChI

InChI=1S/C7H10N4O2S/c1-2-3-4-10-11-7(14-4)9-6(13)5(8)12/h2-3H2,1H3,(H2,8,12)(H,9,11,13)

InChI Key

XVVPCMPCWBZYEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(=O)N

Origin of Product

United States

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